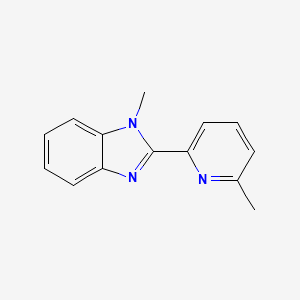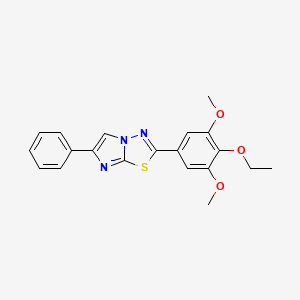![molecular formula C23H26BrN5O2 B12932596 N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide CAS No. 15473-84-4](/img/structure/B12932596.png)
N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of bromoacetamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a bromoacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.
Formation of the Bromoacetamide Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.
N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-iodoacetamide: Contains an iodoacetamide group.
Uniqueness
The uniqueness of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
15473-84-4 |
|---|---|
分子式 |
C23H26BrN5O2 |
分子量 |
484.4 g/mol |
IUPAC名 |
N-[2-[4-[3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propylamino]phenyl]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C23H26BrN5O2/c24-15-20(30)27-14-12-16-8-10-18(11-9-16)26-13-4-7-19-21(17-5-2-1-3-6-17)28-23(25)29-22(19)31/h1-3,5-6,8-11,26H,4,7,12-15H2,(H,27,30)(H3,25,28,29,31) |
InChIキー |
SPQLGJIMTZSSOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=C(C=C3)CCNC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


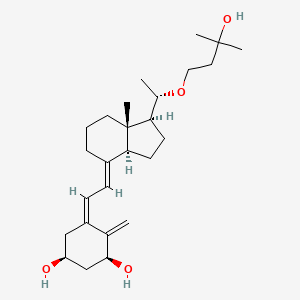
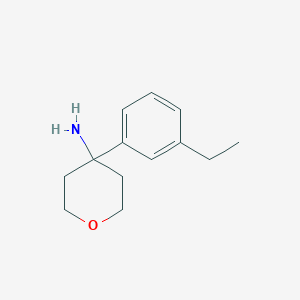
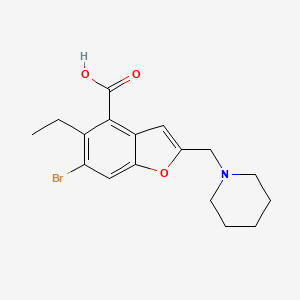
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)

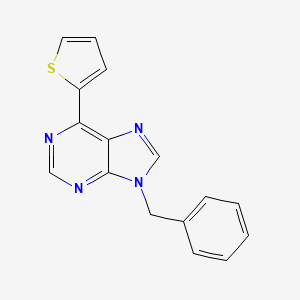
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
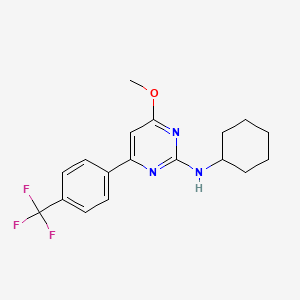
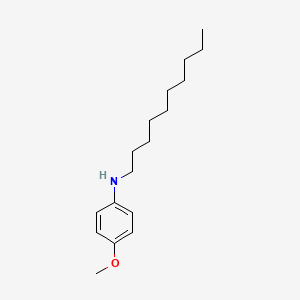
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
